molecular formula C12H12N6O3S B2529696 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1207014-47-8

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2529696
CAS No.: 1207014-47-8
M. Wt: 320.33
InChI Key: VXCHSTCGVMVDNU-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a potent and cell-active inhibitor of the essential bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated drug target in Mycobacterium tuberculosis. [The compound's mechanism of action involves covalent, irreversible binding to the active site cysteine residue (Cys387) of DprE1, effectively halting the synthesis of arabinans, which are critical components of the mycobacterial cell wall. [This disruption leads to a loss of cell wall integrity and potent bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. [Its high target specificity and efficacy in vitro make it a valuable chemical tool for probing DprE1 function and the broader mechanisms of cell wall biogenesis in mycobacteria. Researchers utilize this compound to investigate novel therapeutic strategies against tuberculosis, to study resistance mechanisms, and to validate DprE1 as a target in whole-cell phenotypic assays. [The unique structural scaffold, featuring a fused heterocyclic system, serves as a prominent chemotype for the development of a new class of anti-tubercular agents.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-18-12(14-16-17-18)22-7-11(19)13-6-8-5-10(21-15-8)9-3-2-4-20-9/h2-5H,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCHSTCGVMVDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a complex organic compound that possesses significant potential for various biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and cytotoxic properties, along with relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a furan ring, an isoxazole ring, and a tetrazole moiety. This structural complexity contributes to its diverse biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties, although specific details are not universally reported in the literature.

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and isoxazole rings exhibit promising antimicrobial properties. For instance:

  • Case Study : In a study evaluating various N-(furan-2-ylmethyl)-1H-tetrazol-5-amines , several derivatives demonstrated strong antibacterial activity against standard strains such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) ranged from 0.25 to 4 µg/mL for the most active compounds, suggesting comparable efficacy to standard antibiotics like penicillin and ampicillin .
CompoundMIC (µg/mL)Activity
Compound 64Strong against S. epidermidis
Compound 80.25Effective against S. aureus

Anti-inflammatory Properties

The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to therapeutic effects in conditions characterized by inflammation:

  • Research Finding : Inhibition studies suggest that similar compounds can modulate biochemical pathways linked to inflammation, potentially providing relief in conditions like arthritis .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines:

  • Case Study : A study assessed the cytotoxicity of related tetrazole derivatives against human cancer cell lines using the MTT assay. The results indicated that while many derivatives were noncytotoxic towards normal cell lines (HaCaT), some exhibited significant cytotoxicity against cancerous cells .
Cell LineIC50 (µM)Effect
HeLa15Moderate cytotoxicity
MCF720Low cytotoxicity

The proposed mechanism of action involves the compound's ability to bind to specific biological targets, modulating enzyme activity and influencing cellular pathways. The presence of the tetrazole group is particularly noteworthy as it has been associated with enhanced biological activity in various studies.

Future Directions

While current research provides insights into the biological activities of this compound, further studies are required to fully elucidate its mechanisms and therapeutic potential. Future investigations should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the structure influence biological activity.
  • Clinical Trials : Assessing therapeutic applications in humans.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isoxazole-tetrazole combination distinguishes it from 1,3,4-thiadiazole () and 1,2,4-triazole () derivatives.
  • Compared to the imidazole-containing analog in , the tetrazole group in the target may enhance metabolic stability due to its electron-deficient aromaticity .
  • Ranitidine-related compounds () share the acetamide-furan motif but lack heterocyclic sulfur groups like tetrazole or isoxazole .

Physical Properties

Compound Melting Point (°C) Yield (%) Reference
5e () 132–134 74
5h () 133–135 88
N/A N/A
Target Compound N/A N/A N/A

Key Observations :

  • Thiadiazole derivatives () exhibit higher melting points (132–170°C ) compared to triazoles (), suggesting stronger intermolecular interactions in crystalline states .
  • The absence of melting point data for the target compound limits direct comparisons.

Anti-Exudative Activity ()

Triazole-acetamide derivatives (e.g., 3.1–3.21) demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The furan-2-yl group in these compounds may enhance bioavailability .

Ranitidine-Related Activity ()

Ranitidine derivatives (e.g., nitroacetamide) target histamine H₂ receptors for anti-ulcer applications, indicating that acetamide-furan frameworks are pharmacologically versatile .

Target Compound’s Inferred Activity

Pharmacological and Industrial Relevance

  • Thiadiazoles () are explored for antimicrobial and anticancer applications due to sulfur’s electron-withdrawing effects .
  • Triazoles () and imidazoles () are prioritized for anti-inflammatory drug development .
  • The target compound’s tetrazole-isoxazole hybrid could offer synergistic benefits, such as improved metabolic resistance compared to ranitidine analogs .

Q & A

Q. Table 1: Example SAR for Analogous Compounds

Substituent (R)Anticancer IC50 (µM)Antimicrobial MIC (µg/mL)Source
5-Methyl-furan8.2 ± 0.312.5 (S. aureus)
5-Nitro-furan3.1 ± 0.16.25 (E. coli)

Advanced: What computational strategies elucidate target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN). Key interactions:
    • Furan oxygen with Lys721 (hydrogen bonding) .
    • Tetrazole-thio group hydrophobic interactions .
  • MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Metabolic Stability : Test liver microsome stability (e.g., rat CYP450 isoforms) to rule out rapid degradation .
  • Synergistic Studies : Combine with adjuvants (e.g., P-glycoprotein inhibitors) to enhance activity in resistant lines .

Advanced: What formulation challenges arise due to the compound’s physicochemical properties?

Methodological Answer:

  • Solubility Enhancement : Use PEG-400 or β-cyclodextrin inclusion complexes (20–30% solubility increase) .
  • Oxidative Stability : Add antioxidants (0.1% ascorbic acid) to prevent thioether oxidation during storage .

Advanced: How to assess oxidative/reductive reactivity of the tetrazole-thio group?

Methodological Answer:

  • Oxidative Stressors : Treat with H2O2 (3% v/v) in PBS (pH 7.4) at 37°C; monitor via HPLC for sulfoxide/sulfone byproducts .
  • Reductive Stability : Use glutathione (5 mM) to simulate intracellular reduction; quantify intact compound over 24 hours .

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